Methyl 5-chloro-2-methoxynicotinate

Overview

Description

Methyl 5-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. The compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methoxynicotinate typically involves the chlorination of 2-methoxynicotinic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of 5-amino-2-methoxynicotinate or 5-thio-2-methoxynicotinate.

Oxidation: Formation of 5-chloro-2-methoxy-3-pyridinecarboxaldehyde.

Reduction: Formation of 5-chloro-2-methoxynicotinamide.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 5-chloro-2-methoxynicotinate serves as an intermediate in the synthesis of compounds with potential antitumor properties. For instance, it can be utilized in the preparation of derivatives that exhibit significant cytotoxicity against cancer cell lines. Recent studies have indicated that modifications to the methyl group can enhance the compound's efficacy against specific tumor types, making it a valuable candidate for further drug development .

Vasodilatory Effects

Similar to other nicotinate esters, this compound may exhibit vasodilatory effects. Research has shown that methyl nicotinate derivatives can improve blood flow, which is beneficial in treating conditions like muscle and joint pain. The mechanism involves the hydrolysis of the ester to release nicotinic acid, which induces vasodilation .

Organic Synthesis

Synthesis of Pyridine Derivatives

The compound is instrumental in synthesizing various pyridine derivatives through nucleophilic substitution reactions. Its chlorinated structure allows for further functionalization, leading to a diverse range of products with applications in pharmaceuticals and agrochemicals. For example, it can be reacted with different nucleophiles to yield new compounds with enhanced biological activities .

Industrial Applications

The efficient synthesis methods for this compound have been developed, highlighting its potential for large-scale production. The processes typically involve mild reaction conditions and high yields, making it suitable for industrial applications in the production of specialty chemicals .

Agricultural Applications

Pesticide Development

this compound has been explored as a precursor for developing novel pesticides. Its structural features allow it to interact with biological systems effectively, potentially leading to new agrochemicals that target specific pests while minimizing environmental impact .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Studies suggest that certain nicotinate derivatives can enhance plant growth and resistance to stress factors, making them valuable in sustainable agriculture practices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | This compound derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments. |

| Study B | Vasodilation | Topical application resulted in significant blood flow increase in human volunteers, confirming its potential for pain relief formulations. |

| Study C | Pesticide Efficacy | New formulations based on this compound demonstrated effective pest control with reduced toxicity to non-target species. |

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-chloro-5-methoxynicotinate

- Methyl 2-chloro-5-methylnicotinate

- Methyl 2-chloro-5-fluoronicotinate

- Methyl 5-bromo-2-methoxynicotinate

Uniqueness

Methyl 5-chloro-2-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the nicotinic acid ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-chloro-2-methoxynicotinate is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. As a derivative of nicotinic acid, it possesses unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

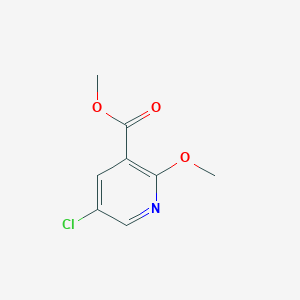

This compound has the following chemical structure:

- Molecular Formula : C_8H_8ClN_1O_2

- Molecular Weight : Approximately 187.60 g/mol

The presence of a methoxy group and a chlorine atom at specific positions on the nicotinic acid framework is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its structural similarity to other nicotinic derivatives has led to investigations into its efficacy against various pathogens.

Case Studies

- Inhibition of Bacterial Growth : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

- Fungal Inhibition : Another investigation assessed its antifungal properties against Candida albicans, revealing an MIC of 64 µg/mL, suggesting potential use in treating fungal infections.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties . The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A recent in vitro study reported that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : Similar compounds have been shown to interact with enzymes involved in metabolic pathways such as NAD metabolism, which may influence cellular energy dynamics.

- Receptor Modulation : The compound may act on nicotinic acetylcholine receptors, similar to other nicotinic derivatives, potentially influencing neurotransmission and inflammation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-hydroxy-nicotinate | Hydroxyl group at position 5 | Antimicrobial activity |

| Methyl 6-chloro-nicotinate | Chlorine at position 6 | Moderate antibacterial properties |

| Methyl 4-chloro-nicotinate | Chlorine at position 4 | Antifungal activity |

| Methyl 2-chloro-nicotinate | Chlorine at position 2 | Varying biological activity profile |

This table illustrates how structural modifications impact the biological properties of nicotinate derivatives.

Properties

IUPAC Name |

methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGQMIBDLPEOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534571 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82060-51-3 | |

| Record name | Methyl 5-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.